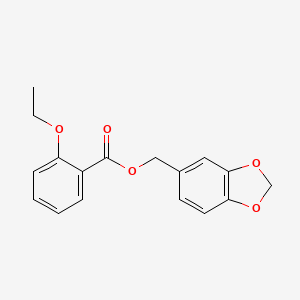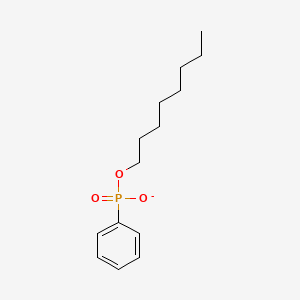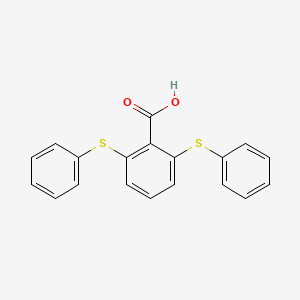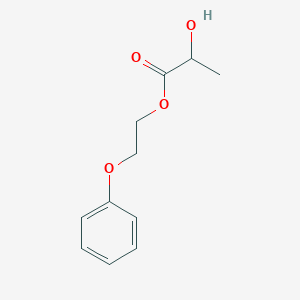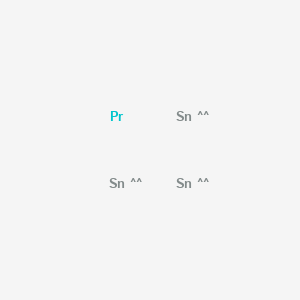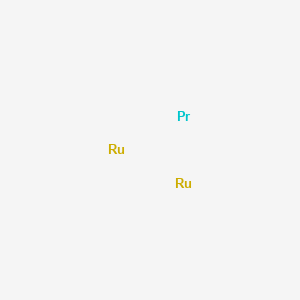
Praseodymium--ruthenium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium-ruthenium (1/2) is a compound formed by the combination of praseodymium and ruthenium in a 1:2 ratio
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium-ruthenium (1/2) can be synthesized through various methods. One common approach involves the use of praseodymium oxide and ruthenium chloride as starting materials. The reaction typically occurs under high-temperature conditions in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the deposition of ruthenium onto praseodymium oxide supports, creating a low-crystalline ruthenium nano-layer on the surface of praseodymium oxide .
Industrial Production Methods: Industrial production of praseodymium-ruthenium (1/2) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency in the final product .
化学反应分析
Types of Reactions: Praseodymium-ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions: Common reagents used in reactions involving praseodymium-ruthenium (1/2) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving praseodymium-ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, praseodymium-ruthenium (1/2) can form oxides of praseodymium and ruthenium .
科学研究应用
Praseodymium-ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including ammonia synthesis and hydrogenation reactions . In biology and medicine, praseodymium-ruthenium (1/2) is being explored for its potential use in drug delivery systems and as an imaging agent . In industry, the compound is used in the production of high-performance materials and as a component in energy storage devices .
作用机制
The mechanism of action of praseodymium-ruthenium (1/2) involves its interaction with molecular targets and pathways within the system. For example, in catalytic applications, the compound facilitates the cleavage of chemical bonds and the formation of new bonds, thereby accelerating the reaction rate .
相似化合物的比较
Praseodymium-ruthenium (1/2) can be compared with other similar compounds, such as praseodymium oxide and ruthenium oxide. While these compounds share some properties, praseodymium-ruthenium (1/2) exhibits unique characteristics due to the synergistic effects of praseodymium and ruthenium. This compound offers enhanced catalytic activity and stability compared to its individual components .
List of Similar Compounds:- Praseodymium oxide (Pr₂O₃)
- Ruthenium oxide (RuO₂)
- Praseodymium chloride (PrCl₃)
- Ruthenium chloride (RuCl₃)
属性
CAS 编号 |
12066-80-7 |
|---|---|
分子式 |
PrRu2 |
分子量 |
343.0 g/mol |
IUPAC 名称 |
praseodymium;ruthenium |
InChI |
InChI=1S/Pr.2Ru |
InChI 键 |
OLGGKNRHHAUPLJ-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


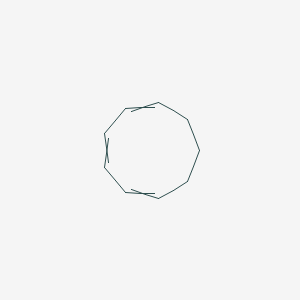
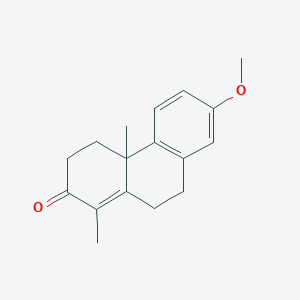
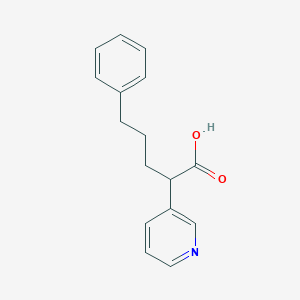
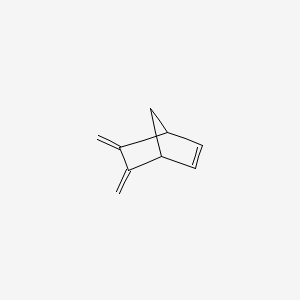
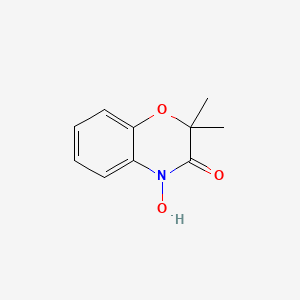
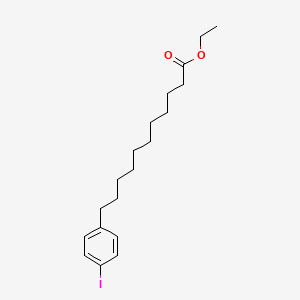
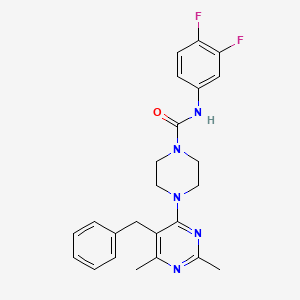
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
